Cis vs. Trans Isomer Discrimination at Glutamine Synthetase: 50% Substrate Utilization vs. Inactivity
When incubated with ovine brain glutamine synthetase, approximately 50% of the racemic cis‑1‑amino‑1,3‑cyclohexanedicarboxylic acid was utilized for amide and hydroxamate synthesis, whereas the trans‑isomer showed no detectable conversion [1]. The Kₘ and Vₘₐₓ values determined for cis‑cycloglutamate in the hydroxamate assay were similar to those obtained for the native substrate, L‑glutamate, confirming that the constrained extended conformation of the cis isomer faithfully mimics the enzyme‑bound geometry of glutamate [1].
| Evidence Dimension | Substrate utilization by glutamine synthetase |
|---|---|
| Target Compound Data | cis isomer: ~50% of racemic mixture converted; Kₘ and Vₘₐₓ comparable to L-glutamate |
| Comparator Or Baseline | trans isomer: no detectable substrate activity; L-glutamate: 100% relative substrate activity |
| Quantified Difference | cis‑isomer: active substrate; trans‑isomer: completely inactive (qualitative yes/no difference) |
| Conditions | Ovine brain glutamine synthetase, hydroxamate synthesis assay, pH 7.2, 37 °C (Gass & Meister, 1970) |
Why This Matters
Procurement specifications must explicitly confirm the cis stereochemistry; a mixture or the trans form will yield no enzymatic signal, wasting both compound and assay resources.
- [1] Gass, J.D., & Meister, A. (1970). 1‑Amino‑1,3‑dicarboxycyclohexane (cycloglutamic acid). A new glutamic acid analog and a substrate of glutamine synthetase. Biochemistry, 9(4), 842–850. View Source
